molecular formula C22H25FN4O4 B11251037 N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-(2-fluorophenyl)ethanediamide

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B11251037
M. Wt: 428.5 g/mol
InChI Key: FXUUZZPTFYRBLG-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol. The final step involves the coupling of these intermediates under controlled temperature and pressure to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one: Shares the benzodioxole moiety but differs in the amine group.

    2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains the benzodioxole moiety with an ethanol group.

Uniqueness

N-[2-(2H-1,3-Benzodioxol-5-YL)-2-(4-methylpiperazin-1-YL)ethyl]-N’-(2-fluorophenyl)ethanediamide is unique due to its combination of structural features, including the benzodioxole, piperazine, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25FN4O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide

InChI

InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-6-7-19-20(12-15)31-14-30-19)13-24-21(28)22(29)25-17-5-3-2-4-16(17)23/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

FXUUZZPTFYRBLG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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